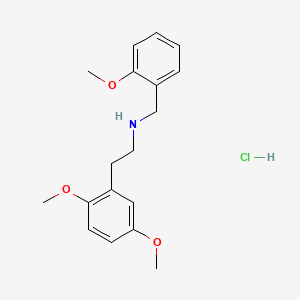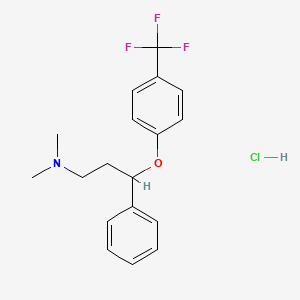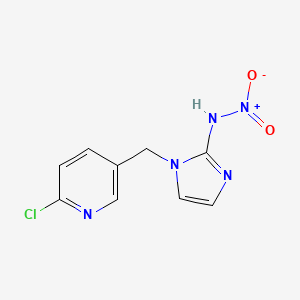
Azane;hydrogen phosphate;manganese(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azane, hydrogen phosphate, and manganese (2+) are three important compounds that are found in a variety of natural and synthetic sources. Azane is an organic compound that is composed of a single nitrogen atom and two hydrogen atoms. Hydrogen phosphate is a salt composed of hydrogen and phosphate ions. Manganese (2+) is an essential trace element found in many types of organisms.
科学的研究の応用
Azane is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the synthesis of polymers, and the synthesis of organic compounds. Hydrogen phosphate is used in research to study the structure and function of proteins, to study the effects of pH on biological systems, and to study the effects of phosphate on metabolism. Manganese (2+) is used in research to study the effects of trace elements on biological systems, to study the effects of metals on proteins, and to study the role of manganese in biological systems.
作用機序
Azane is an organic compound that is used as a nucleophile in organic synthesis reactions. It is also used as a reagent in the synthesis of other organic compounds. Hydrogen phosphate is a salt that is used as a buffer in biological systems. It is also used to study the structure and function of proteins and to study the effects of pH on biological systems. Manganese (2+) is an essential trace element that is used as a cofactor in a variety of enzyme-mediated reactions. It is also used to study the effects of trace elements on biological systems and to study the role of manganese in biological systems.
Biochemical and Physiological Effects
Azane has no known biochemical or physiological effects in humans. Hydrogen phosphate is an important component of the phospholipid bilayer of cell membranes, and it is essential for the structure and function of proteins. Manganese (2+) is an essential trace element that is required for the proper functioning of enzymes, hormones, and other molecules in the body. It is also important for the synthesis of neurotransmitters and for the regulation of gene expression.
実験室実験の利点と制限
Azane is a relatively inexpensive and easy to obtain reagent that is used in a variety of organic synthesis reactions. However, it is not very stable and can be easily decomposed by heat or light. Hydrogen phosphate is a relatively inexpensive and easy to obtain buffer that can be used in a variety of biological systems. However, it is not very stable and can be easily decomposed by heat or light. Manganese (2+) is an essential trace element that is required for the proper functioning of enzymes, hormones, and other molecules in the body. However, it can be toxic in high concentrations, so it must be used with caution in laboratory experiments.
将来の方向性
Azane can potentially be used as a reagent in the synthesis of pharmaceuticals and polymers. Hydrogen phosphate can potentially be used to study the effects of pH on biological systems and to study the effects of phosphate on metabolism. Manganese (2+) can potentially be used to study the effects of trace elements on biological systems and to study the role of manganese in biological systems. Additionally, research could be conducted to investigate the potential therapeutic applications of these compounds.
合成法
Azane can be synthesized through a variety of methods, including the reaction of ammonia with an alkyne in the presence of a base catalyst, the reaction of a primary amine with an alkyne, and the reaction of an amine with a halogenated alkene. Hydrogen phosphate can be synthesized through the reaction of phosphoric acid with a base, such as sodium hydroxide or potassium hydroxide. Manganese (2+) can be synthesized through the reaction of manganese oxide with an acid, such as hydrochloric acid or sulfuric acid.
特性
IUPAC Name |
azane;hydrogen phosphate;manganese(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.H3N.H3O4P/c;;1-5(2,3)4/h;1H3;(H3,1,2,3,4)/q+2;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUGKDWGQPNDGX-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.OP(=O)([O-])[O-].[Mn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4MnNO4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.948 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Oxa-9-thia-4-azatricyclo[5.2.2.02,6]undeca-1,5,7-triene](/img/structure/B590916.png)

![2-Chloro-3-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol](/img/structure/B590918.png)


![Ethanone, 1-bicyclo[4.2.0]octa-1,3,5-trien-2-yl- (9CI)](/img/no-structure.png)

![1,3-Benzodioxol-5-yl[4-(2-chloroethoxy)phenyl]methanone](/img/structure/B590928.png)


![1h-Furo[2,3-g]indole](/img/structure/B590931.png)